Maraviroc Maraviroc Maraviroc is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 4,4-difluorocyclohexanecarboxylic acid and the primary amino group of (1S)-3-[(3-exo)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropylamine. An antiretroviral drug, it prevents the interaction of HIV-1 gp120 and chemokine receptor 5 (CCR5) necessary for CCR5-tropic HIV-1 to enter cells. It has a role as an antiviral drug, a chemokine receptor 5 antagonist and a HIV fusion inhibitor. It is an azabicycloalkane, an organofluorine compound, a member of triazoles and a monocarboxylic acid amide.
A cyclohexane and triazole derivative that acts as an antagonist of the CCR5 RECEPTOR. It prevents infection by HIV-1 virus strains which use CCR5 as a co-receptor for membrane fusion and cellular entry.
Brand Name: Vulcanchem
CAS No.: 376348-65-1
VCID: VC0534550
InChI: InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)
SMILES: CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Molecular Formula: C29H41F2N5O
Molecular Weight: 513.7 g/mol

Maraviroc

CAS No.: 376348-65-1

Inhibitors

VCID: VC0534550

Molecular Formula: C29H41F2N5O

Molecular Weight: 513.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Maraviroc - 376348-65-1

Description Maraviroc is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 4,4-difluorocyclohexanecarboxylic acid and the primary amino group of (1S)-3-[(3-exo)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropylamine. An antiretroviral drug, it prevents the interaction of HIV-1 gp120 and chemokine receptor 5 (CCR5) necessary for CCR5-tropic HIV-1 to enter cells. It has a role as an antiviral drug, a chemokine receptor 5 antagonist and a HIV fusion inhibitor. It is an azabicycloalkane, an organofluorine compound, a member of triazoles and a monocarboxylic acid amide.
A cyclohexane and triazole derivative that acts as an antagonist of the CCR5 RECEPTOR. It prevents infection by HIV-1 virus strains which use CCR5 as a co-receptor for membrane fusion and cellular entry.
CAS No. 376348-65-1
Product Name Maraviroc
Molecular Formula C29H41F2N5O
Molecular Weight 513.7 g/mol
IUPAC Name 4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Standard InChI InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)
Standard InChIKey GSNHKUDZZFZSJB-UHFFFAOYSA-N
Isomeric SMILES CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
SMILES CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Canonical SMILES CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Appearance Solid powder
Colorform White solid from toluene/hexane (2:1)
White- to pale-colored powde
Melting Point 197-198 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 1.06e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4,4-difluoro-N-((1S)-3-(exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo(3.2.1)oct-8-yl)-1-phenylpropyl)cyclohexanecarboxamide
maraviroc
Selzentry
UK 427,857
UK 427857
UK-427,857
UK-427857
UK427,857
UK427857
Vapor Pressure 1.09X10-11 mm Hg at 25 °C (est)
Reference 1. Yuan, Y., Arnatt, C.K., El-Hage, N., et al. A bivalent ligand targeting the putative mu opioid receptor and chemokine receptor CCR5 heterodimers: Binding affinity versus functional activities. Medchemcomm. 4(5), 847-851 (2013).

2. Dorr, P., Westby, M., Dobbs, S., et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob. Agents Chemother. 49(11), 4721-4732 (2005).

3. Neff, C.P., Ndolo, T., Tandon, A., et al. Oral pre-exposure prophylaxis by anti-retrovirals raltegravir and maraviroc protects against HIV-1 vaginal transmission in a humanized mouse model. PLoS One 5(12), e15257 (2010).

4. Sierra-Madero JG, Ellenberg SS, Rassool MS, Tierney A, Belaunzarán-Zamudio PF, López-Martínez A, Piñeirúa-Menéndez A, Montaner LJ, Azzoni L, Benítez CR, Sereti I, Andrade-Villanueva J, Mosqueda-Gómez JL, Rodriguez B, Sanne I, Lederman MM; CADIRIS study team. Effect of the CCR5 antagonist maraviroc on the occurrence of immune reconstitution inflammatory syndrome in HIV (CADIRIS): a double-blind, randomised, placebo-controlled trial. Lancet HIV. 2014 Nov;1(2):e60-7. doi: 10.1016/S2352-3018(14)70027-X. Epub 2014 Oct 21. Erratum in: Lancet HIV. 2015 Oct;2(10):e416. PMID: 26423989.
PubChem Compound 22570509
Last Modified Aug 15 2023

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